AC915

Sigma receptor pharmacology Receptor occupancy Radioligand binding

Broad-spectrum sigma ligands confound σ1 studies via off-target cytotoxicity. AC915 (CAS 259729-84-5) solves this as a selective σ1 antagonist: • EC50 cytotoxicity 819 μM - 26.4-fold higher than rimcazole (31 μM), enabling clean σ1 functional assays【Local Differentiation Evidence】 • Blocks σ1-dependent NMDA enhancement at 1 μM without dopamine D2 binding - ideal for neuropharmacology【Local Differentiation Evidence】 • Paired with (+)-pentazocine for agonist/antagonist experimental designs【Local Differentiation Evidence】

Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
CAS No. 259729-84-5
Cat. No. B1665393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC915
CAS259729-84-5
SynonymsAC 915;  AC-915;  AC915
Molecular FormulaC14H17Cl2NO2
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H17Cl2NO2/c15-12-4-3-11(9-13(12)16)10-14(18)19-8-7-17-5-1-2-6-17/h3-4,9H,1-2,5-8,10H2
InChIKeyCYVORFBBJKNNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC915 Procurement Guide for Sigma-1 Research


AC915 (CAS 259729-84-5) is a synthetic small-molecule sigma-1 (σ1) receptor antagonist with the molecular formula C14H17Cl2NO2 and a molecular weight of 302.20 g/mol . Unlike broad-spectrum sigma ligands, AC915 is characterized as a σ1-selective antagonist, making it a valuable tool for dissecting σ1-specific pathways in neuropharmacology and oncology research [1]. For scientific procurement, AC915 offers a defined mechanism with documented competitive binding data that distinguishes it from non-selective sigma receptor modulators [2].

AC915 Selectivity vs Other Sigma Ligands


Sigma receptor ligands exhibit profound functional divergence based on subtype selectivity (σ1 vs. σ2) and intrinsic efficacy (agonist vs. antagonist). Broad-spectrum sigma antagonists such as haloperidol and rimcazole engage both σ1 and σ2 receptors, leading to potent cytotoxicity at micromolar concentrations, whereas AC915 demonstrates σ1-selective antagonism with minimal σ2 engagement [1]. Substituting AC915 with a non-selective ligand or a σ1 agonist like (+)-pentazocine fundamentally alters the experimental outcome, as the downstream signaling and cellular effects differ markedly [2]. Therefore, procurement decisions must align precisely with the intended pharmacological interrogation.

AC915 Quantitative Comparison


AC915 Binding Occupancy vs. Non-Selective Sigma Antagonists

In a direct head-to-head comparison using cellular 11C-SA4503 binding assays, AC915 demonstrates an IC50 of 7.4 μM for sigma receptor occupancy, which is approximately 20-fold higher than non-selective antagonists haloperidol (IC50 0.27 μM) and rimcazole (IC50 0.36 μM). The study authors concluded that IC50 values of the test drugs reflect their in vitro affinities to σ2 rather than σ1 receptors, indicating that AC915's higher IC50 corresponds to minimal σ2 engagement [1].

Sigma receptor pharmacology Receptor occupancy Radioligand binding

Cytotoxicity: AC915 vs. Non-Selective Antagonists

AC915 exhibits an EC50 of 819 μM for cell killing after 24-hour exposure in C6 glioma cells, which is markedly lower in cytotoxic potency compared to non-selective sigma antagonists rimcazole (EC50 31 μM, 26.4-fold more potent) and haloperidol (EC50 58 μM, 14.1-fold more potent). The σ1 agonist (+)-pentazocine showed an EC50 of 710 μM, comparable to AC915 [1]. The study concluded that cytotoxicity occurred at concentrations two orders of magnitude higher than IC50 values for inhibition of cellular 11C-SA4503 binding, and that high (99%) occupancy of σ2 receptors is associated with loss of cell viability [1].

Cytotoxicity Cell viability Sigma-2 receptor

σ1 Antagonism: AC915 vs. Haloperidol

In medial prefrontal cortex slice electrophysiology, both AC915 (1 μM) and haloperidol (1 μM) completely blocked methylphenidate-induced enhancement of NMDA receptor currents, whereas D1/5 and α2 receptor antagonists failed to block the effect. This functional equivalence at 1 μM demonstrates that AC915 achieves effective σ1 antagonism at concentrations comparable to haloperidol, despite having lower σ2 receptor occupancy [1]. AC915's σ1 selectivity allows attribution of the observed blockade specifically to σ1 receptor antagonism, whereas haloperidol's multi-receptor profile introduces interpretative ambiguity.

Neuropharmacology NMDA receptor Sigma-1 antagonist

AC915 Research Applications


σ1 Pathway Dissection in Tumor Cells

For oncology researchers investigating the role of σ1 receptors in tumor cell proliferation, migration, or metabolism, AC915 is the preferred tool compound. The quantitative evidence shows that AC915's EC50 for cytotoxicity (819 μM) is 26.4-fold higher than rimcazole and 14.1-fold higher than haloperidol [1]. This wide therapeutic index enables σ1 antagonism studies at concentrations (e.g., 10–100 μM) where σ2-mediated cell death does not confound results. In contrast, non-selective sigma antagonists induce significant cytotoxicity at concentrations commonly used for receptor occupancy studies (e.g., rimcazole EC50 31 μM), making them unsuitable for long-term σ1 functional assays in viable cells [1].

Neuronal σ1 Antagonism in Electrophysiology

For neuroscientists studying σ1-mediated modulation of glutamatergic transmission, synaptic plasticity, or drug-induced neuroadaptation, AC915 provides selective σ1 antagonism without off-target dopamine D2 receptor activity. At 1 μM, AC915 completely blocks σ1-dependent NMDA receptor current enhancement, demonstrating functional equivalence to haloperidol at this concentration [2]. However, unlike haloperidol, AC915 lacks dopamine D2 antagonism, enabling clean attribution of observed effects to σ1 receptor blockade. This selectivity is critical for ex vivo slice electrophysiology and in vivo behavioral pharmacology where multi-target effects would obscure mechanistic interpretation [2].

Control Compound for σ1 Agonist Studies

AC915 serves as an essential negative control for experiments employing σ1 agonists such as (+)-pentazocine. In the cellular 11C-SA4503 binding assay, AC915 (σ1 antagonist) and (+)-pentazocine (σ1 agonist) exhibited comparable IC50 values (7.4 μM and 6.5 μM, respectively) [1], confirming both engage the σ1 receptor. However, their divergent functional effects—agonism vs. antagonism—enable paired experimental designs where AC915 validates the σ1-dependence of observed agonist-induced phenotypes. This paired approach is standard practice in rigorous sigma receptor pharmacology and requires procurement of both compounds from a consistent source for reproducible results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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